molecular formula C11H13FINO2 B14318967 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide CAS No. 111771-14-3

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide

Cat. No.: B14318967
CAS No.: 111771-14-3
M. Wt: 337.13 g/mol
InChI Key: YEUFASFKUOOGBK-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is a chemical compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an iodine atom attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl).

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the iodine atom using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a deiodinated product.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to target proteins or enzymes, affecting their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Iodo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the fluorine atom, affecting its binding affinity to certain targets.

    2-Fluoro-6-iodobenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.

Uniqueness

2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and binding properties, making it valuable in various research applications.

Properties

111771-14-3

Molecular Formula

C11H13FINO2

Molecular Weight

337.13 g/mol

IUPAC Name

2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide

InChI

InChI=1S/C11H13FINO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16)

InChI Key

YEUFASFKUOOGBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C=CC=C1I)F

Origin of Product

United States

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